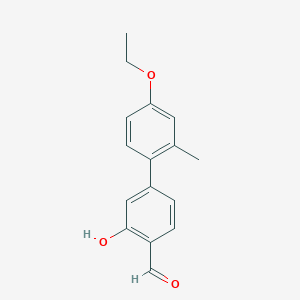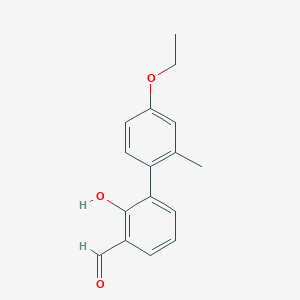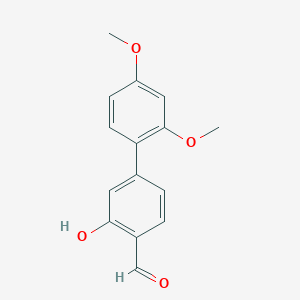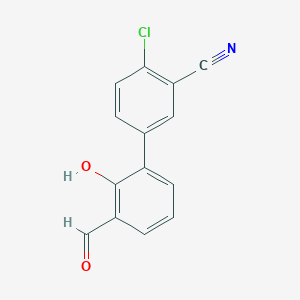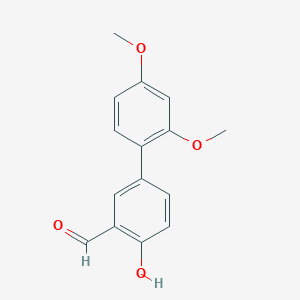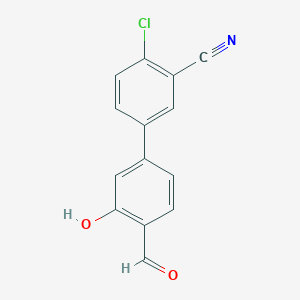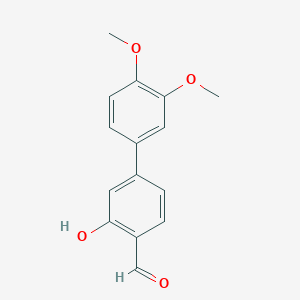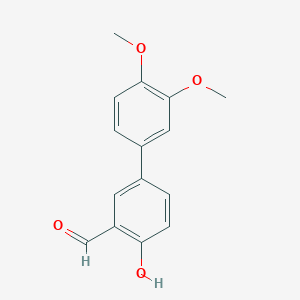
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2-FP) is a phenolic compound that is widely used in the scientific research community. It is a colorless, crystalline solid that is soluble in many organic solvents. 6-DFP-2-FP is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery. In
Aplicaciones Científicas De Investigación
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis and drug discovery. It has also been used to study the structure and function of proteins, as well as the mechanism of action of certain drugs. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used to study the effects of oxidative stress on cell physiology.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is believed to modulate the activity of various enzymes, including cytochrome P450s and glutathione-S-transferases, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is a highly versatile compound that can be used in a variety of applications. The main limitation of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme or biochemical pathway, which can make it difficult to study the effects of specific compounds or pathways.
Direcciones Futuras
The potential future directions for 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% include further exploration of its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, further research could be done to explore its potential as a drug discovery reagent and its ability to modulate the activity of various enzymes. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods, including chemical oxidation, reductive amination, and aldol condensation. The most common method for synthesizing 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is through chemical oxidation. This involves the use of an oxidizing agent, such as potassium permanganate, to oxidize an aromatic ring. The reaction is typically carried out in an aqueous solution of acetic acid and an appropriate oxidizing agent. After the reaction is complete, the product is isolated and purified.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-6-10(8-14(13)19-2)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIQZTJFAVVSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685244 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258632-64-2 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
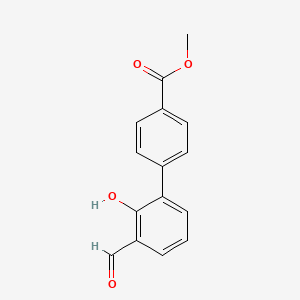
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

